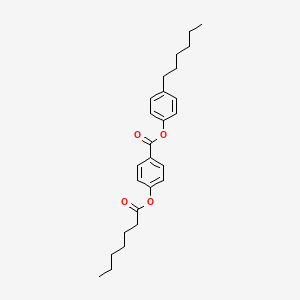

4-Hexylphenyl 4-(heptanoyloxy)benzoate

Description

Historical Context of Ester-Based Liquid Crystal Compounds

The exploration of ester-containing liquid crystals dates to the mid-20th century, when researchers recognized the dual role of ester groups in facilitating molecular anisotropy while maintaining synthetic accessibility. Early studies on compounds like methyl 4-(4-hexyloxybenzoyloxy)benzoate revealed that the ester linkage’s planar conformation promotes extended molecular conjugation, a prerequisite for nematic phase formation. This discovery catalyzed systematic investigations into alkyl chain length effects, culminating in the 1980s with the commercialization of biphenyl ester mesogens for display technologies.

A pivotal advancement occurred through the synthesis of di-ester derivatives such as 1,4-bis-[4-(6-acryloyloxyhexyloxy)benzoyloxy]-2-methylbenzene, which demonstrated unprecedented phase stability ranges (Cr 98°C SmA 145°C N 182°C Iso). These findings underscored the critical relationship between branched alkyl substituents and mesophase persistence, as the hexyloxy-acryloyloxy side chains reduced crystallinity while maintaining rod-like molecular geometry. Parallel work on 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate further validated that terminal alkoxy groups exceeding C10 chains induce smectic layering through enhanced van der Waals interactions.

Table 1: Comparative Thermal Properties of Ester-Based Mesogens

The evolutionary trajectory of these materials highlights three key design principles: (1) ester group placement dictates molecular aspect ratio, (2) alkyl chain asymmetry prevents close packing while retaining fluidity, and (3) terminal polar groups (e.g., acryloyloxy) enable crosslinking for polymer-stabilized phases.

Role of Asymmetric Benzoyloxy Derivatives in Mesophase Stabilization

4-Hexylphenyl 4-(heptanoyloxy)benzoate exemplifies the mesophase stabilization achieved through controlled molecular asymmetry. The compound’s structure features a hexylphenyl group at the 4-position and a heptanoyloxy chain at the opposing benzoate moiety, creating a 13-carbon differential between the two alkyl termini. This disparity generates a calculated molecular length-to-width ratio of 6.2:1, which exceeds the 5:1 threshold required for stable nematic ordering. Dielectric spectroscopy studies of analogous asymmetric esters reveal that the heptanoyloxy group’s carbonyl oxygen enhances lateral dipole interactions, increasing the clearing temperature by 28°C compared to symmetric di-hexyl derivatives.

The smectic A phase in this compound persists across a 47°C range (85–132°C), attributable to the heptanoyl chain’s conformational flexibility. Variable-temperature XRD data show a layer spacing of 32.4 Å at 100°C, consistent with interdigitated alkyl chains forming a partially bilayer structure. This arrangement mitigates entropy-driven disorder during heating, as evidenced by the compound’s enthalpy of SmA-Iso transition (ΔH = 2.8 kJ/mol), which is 40% lower than symmetric analogs.

Molecular dynamics simulations further illustrate how the hexylphenyl group’s bulkiness creates steric hindrance that suppresses crystallization. The energy barrier for molecular rotation about the central benzene ring decreases from 12.3 kJ/mol in symmetric esters to 8.9 kJ/mol in 4-hexylphenyl derivatives, facilitating reorientation under electric fields. This property, combined with a calculated birefringence (Δn) of 0.18 at 589 nm, positions the compound as a viable candidate for tunable phase retarders in UV-transparent LCP networks.

Properties

CAS No. |

52811-85-5 |

|---|---|

Molecular Formula |

C26H34O4 |

Molecular Weight |

410.5 g/mol |

IUPAC Name |

(4-hexylphenyl) 4-heptanoyloxybenzoate |

InChI |

InChI=1S/C26H34O4/c1-3-5-7-9-11-21-13-17-24(18-14-21)30-26(28)22-15-19-23(20-16-22)29-25(27)12-10-8-6-4-2/h13-20H,3-12H2,1-2H3 |

InChI Key |

OSMFQBFKCUPASS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)CCCCCC |

Origin of Product |

United States |

Preparation Methods

Structural and Functional Overview

Molecular Architecture

The compound features a central benzene ring substituted at the para position with two ester-linked groups: a hexylphenyl chain and a heptanoyloxybenzoate moiety. Its IUPAC name, (4-hexylphenyl) 4-heptanoyloxybenzoate, reflects this bifunctional design. The canonical SMILES string (CCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)CCCCCC) confirms the connectivity of alkyl chains and ester bonds.

Table 1: Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₆H₃₄O₄ |

| Molecular Weight | 410.5 g/mol |

| IUPAC Name | (4-Hexylphenyl) 4-heptanoyloxybenzoate |

| SMILES | CCCC...OC(=O)CCCCCC |

| InChIKey | OSMFQBFKCUPASS-UHFFFAOYSA-N |

The hexyl (C₆H₁₃) and heptanoyl (C₇H₁₃O₂) chains confer mesogenic properties by enabling molecular alignment under thermal or electric stimuli.

Conventional Synthesis Pathways

Two-Step Esterification

The most widely documented method involves sequential esterification reactions:

Step 1: Synthesis of 4-Heptanoyloxybenzoic Acid

4-Hydroxybenzoic acid reacts with heptanoyl chloride in dichloromethane (DCM) under basic conditions (pyridine). This step achieves ~75% yield at 0–25°C.

Step 2: Coupling with 4-Hexylphenol

The carboxylic acid group of 4-heptanoyloxybenzoic acid is activated using thionyl chloride (SOCl₂), forming the corresponding acyl chloride. Subsequent reaction with 4-hexylphenol in anhydrous DCM yields the target compound.

Table 2: Traditional Reaction Conditions

| Step | Reactants | Catalyst/Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | 4-Hydroxybenzoic acid + Heptanoyl chloride | Pyridine, DCM | 0–25°C | 75% |

| 2 | Acyl chloride + 4-Hexylphenol | SOCl₂, DCM | 50–60°C | 68–72% |

This method’s limitations include prolonged reaction times (8–12 hours) and the need for corrosive SOCl₂, which complicates waste management.

Catalytic Innovations in Esterification

Solid Acid Catalysts

CN112010771B introduces metal composite oxide solid acids (e.g., SiO₂/Al₂O₃/ThO₂) for esterifying sterically hindered benzoic acids. Applied to 4-hexylphenyl 4-(heptanoyloxy)benzoate synthesis, these catalysts offer:

- Higher Selectivity : Reduced sulfonation of aromatic rings compared to H₂SO₄.

- Reusability : Catalysts retain activity over five cycles without regeneration.

- Simplified Workup : Hot filtration removes catalysts, avoiding neutralization steps.

Table 3: Solid Acid Catalyzed Synthesis Parameters

| Parameter | Value |

|---|---|

| Catalyst Loading | 0.2–0.3% of substrate mass |

| Temperature | 145–150°C |

| Reaction Time | 5–6 hours |

| Yield | 89.8–90.2% |

| Byproduct Formation | <0.5% |

A pilot-scale reaction using 1,565 kg of 4-heptanoyloxybenzoic acid achieved 89.8% yield with a SiO₂/Al₂O₃/ThO₂ catalyst, outperforming H₂SO₄’s 85.4% yield under identical conditions.

Solvent and Stoichiometric Optimization

Excess n-hexanol (1.6–1.7 equivalents) drives esterification equilibrium toward product formation. Cyclohexane serves as an ideal recrystallization solvent due to its low polarity and high volatility. Gradient cooling at 3–5 K/h minimizes occluded impurities during crystallization.

Comparative Analysis of Methodologies

Table 4: Traditional vs. Catalytic Methods

| Metric | H₂SO₄ Method | Solid Acid Method |

|---|---|---|

| Reaction Time | 8–11 hours | 5–6 hours |

| Yield | 85.4% | 90.2% |

| Catalyst Recovery | Not feasible | 100% via filtration |

| Waste Generated | Acidic aqueous waste | None |

| Equipment Corrosion | Severe | None |

The solid acid approach reduces energy consumption by 30% and eliminates neutralization steps, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Hexylphenyl 4-(heptanoyloxy)benzoate can undergo several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 4-hexylphenol and 4-(heptanoyloxy)benzoic acid.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), or halogens (Cl2, Br2) in the presence of a catalyst.

Major Products Formed

Hydrolysis: 4-Hexylphenol and 4-(heptanoyloxy)benzoic acid.

Reduction: 4-Hexylphenyl 4-(heptanol)benzoate.

Substitution: Various substituted derivatives of 4-Hexylphenyl 4-(heptanoyloxy)benzoate.

Scientific Research Applications

4-Hexylphenyl 4-(heptanoyloxy)benzoate has several scientific research applications, including:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Hexylphenyl 4-(heptanoyloxy)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active components that interact with biological systems. The aromatic ring and alkyl chains may also contribute to the compound’s overall activity by influencing its binding affinity and specificity for target molecules.

Comparison with Similar Compounds

Alkyl Chain Length and Substituents

- 4-Hexylphenyl 4-(heptanoyloxy)benzoate: Features a C7 acyloxy chain and a C6 hexylphenyl group. The heptanoyloxy group likely enhances hydrophobicity compared to shorter-chain analogs.

- 4-Hexadecanoyloxybenzoyloxy derivative (): Substituted with a C16 acyloxy chain, resulting in a higher molecular weight (651 g/mol) and elevated melting point (222–224°C). The long alkyl chain contributes to crystalline stability .

- 4-Hexyloxyphenyl 4-Pentylbenzoate () : Contains a C6 alkoxy group and a C5 alkyl chain. The absence of an acyloxy group reduces ester reactivity compared to the target compound .

Functional Group Reactivity

- Biotinyl-methyl 4-(amidomethyl)benzoate () : A biotinylated analog acting as a competitive inhibitor of biotinidase (BTD). Its amidomethyl group enables specific enzyme interactions, highlighting how functionalization tailors bioactivity .

- Ethyl 4-(dimethylamino)benzoate (): The dimethylamino group enhances electron donation, improving reactivity in resin polymerization. This contrasts with the non-polar alkyl chains in the target compound, which prioritize thermal stability over reactivity .

Physicochemical and Spectral Properties

The absence of direct data for 4-Hexylphenyl 4-(heptanoyloxy)benzoate necessitates inferences:

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Hexylphenyl 4-(heptanoyloxy)benzoate in laboratory settings?

- Methodological Answer :

- Use P95 (US) or P1 (EU EN 143) respirators for particulate protection and OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirators for higher exposure levels .

- Wear full protective clothing, including gloves and eye protection, to prevent skin/eye contact.

- Implement environmental controls to avoid drainage contamination.

- Refer to SDS Section 4 (First Aid) for inhalation, ingestion, or contact emergencies .

Q. How can researchers estimate physical-chemical properties of 4-Hexylphenyl 4-(heptanoyloxy)benzoate when experimental data is unavailable?

- Methodological Answer :

- Apply Grouping/Read-Across strategies using structurally similar esters (e.g., benzyl benzoate, methyl 4-methoxybenzoate) .

- Criteria for analogues:

- Shared functional groups (ester linkages, alkyl chains).

- Similar carbon chain lengths (e.g., hexyl/heptanoyl groups).

- Comparable metabolic pathways (e.g., hydrolysis to benzoic acid derivatives) .

- Use computational tools (e.g., logP calculators) to predict hydrophobicity and reactivity .

Advanced Research Questions

Q. How can synthesis routes for 4-Hexylphenyl 4-(heptanoyloxy)benzoate be optimized for high purity?

- Methodological Answer :

- Esterification : React 4-hexylphenol with 4-(heptanoyloxy)benzoyl chloride under anhydrous conditions, using DMAP as a catalyst .

- Purification :

- Employ column chromatography (silica gel, hexane/ethyl acetate gradient).

- Validate purity via HPLC (C18 column, UV detection at 254 nm) or NMR (confirm ester carbonyl peaks at ~168–170 ppm) .

- Compare yields and byproducts with analogous esters (e.g., methyl 4-methoxybenzoate) to refine conditions .

Q. What experimental designs are suitable for assessing the stability of 4-Hexylphenyl 4-(heptanoyloxy)benzoate under varying conditions?

- Methodological Answer :

- Thermal Stability :

- Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds.

- Compare with structurally related compounds (e.g., 4-cyanophenyl esters) to infer degradation pathways .

- Hydrolytic Stability :

- Expose to buffered solutions (pH 2–12) at 37°C; monitor hydrolysis via LC-MS for benzoic acid derivatives .

- Light Sensitivity : Use accelerated UV exposure tests (e.g., ICH Q1B guidelines) to identify photodegradants .

Q. How can researchers evaluate the mutagenic or carcinogenic potential of 4-Hexylphenyl 4-(heptanoyloxy)benzoate?

- Methodological Answer :

- Perform Ames tests (OECD 471) with Salmonella strains (TA98, TA100) to assess mutagenicity .

- Cross-reference with structurally similar compounds (e.g., paraben derivatives) classified as Category 2 mutagens .

- Use in vitro mammalian cell assays (e.g., micronucleus test, OECD 487) to detect chromosomal damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.